molecular formula C4H5N3O B163926 N-pyrimidin-2-ylhydroxylamine CAS No. 126382-48-7

N-pyrimidin-2-ylhydroxylamine

Cat. No. B163926
M. Wt: 111.1 g/mol
InChI Key: WWIFHKAHXMPFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pyrimidin-2-ylhydroxylamine, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. CHK1 inhibition has been shown to sensitize cancer cells to DNA damage and increase the efficacy of chemotherapy and radiation therapy.

Mechanism Of Action

CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway. It is activated in response to DNA damage and phosphorylates downstream targets that promote cell cycle arrest and DNA repair. CHK1 inhibition prevents the activation of these downstream targets, leading to cell cycle arrest and DNA damage accumulation.

Biochemical And Physiological Effects

N-pyrimidin-2-ylhydroxylamine has been shown to induce DNA damage accumulation and cell cycle arrest in cancer cells. It has also been shown to enhance the cytotoxic effects of DNA damaging agents. In addition, N-pyrimidin-2-ylhydroxylamine has been shown to inhibit the growth of tumor xenografts in animal models.

Advantages And Limitations For Lab Experiments

One advantage of N-pyrimidin-2-ylhydroxylamine is its potent and selective inhibition of CHK1. This allows for precise targeting of the DNA damage response pathway. One limitation of N-pyrimidin-2-ylhydroxylamine is its potential toxicity, which may limit its clinical applications.

Future Directions

For research on N-pyrimidin-2-ylhydroxylamine include the development of more potent and selective CHK1 inhibitors. In addition, the combination of CHK1 inhibition with other DNA damaging agents may lead to more effective cancer treatments. Finally, the identification of biomarkers that predict response to CHK1 inhibition may improve patient selection for clinical trials.

Synthesis Methods

The synthesis of N-pyrimidin-2-ylhydroxylamine involves a multi-step process that begins with the reaction of 2-aminopyrimidine with chloroacetyl chloride to form 2-chloro-N-pyrimidin-2-ylacetamide. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final product, N-pyrimidin-2-ylhydroxylamine.

Scientific Research Applications

N-pyrimidin-2-ylhydroxylamine has been extensively studied for its potential therapeutic applications in cancer treatment. CHK1 inhibition has been shown to sensitize cancer cells to DNA damage and increase the efficacy of chemotherapy and radiation therapy. N-pyrimidin-2-ylhydroxylamine has been shown to enhance the cytotoxic effects of a variety of DNA damaging agents, including cisplatin, doxorubicin, and gemcitabine.

properties

CAS RN

126382-48-7

Product Name

N-pyrimidin-2-ylhydroxylamine

Molecular Formula

C4H5N3O

Molecular Weight

111.1 g/mol

IUPAC Name

N-pyrimidin-2-ylhydroxylamine

InChI

InChI=1S/C4H5N3O/c8-7-4-5-2-1-3-6-4/h1-3,8H,(H,5,6,7)

InChI Key

WWIFHKAHXMPFAE-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)NO

Canonical SMILES

C1=CN=C(N=C1)NO

synonyms

2(1H)-Pyrimidinone, oxime (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.